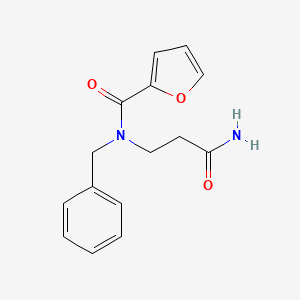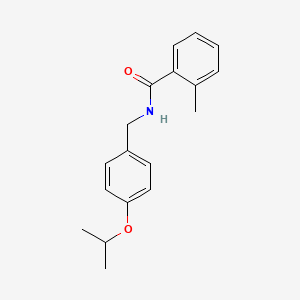
Galarubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Galarubicin is synthesized through a series of chemical reactions. The synthetic route involves the coupling of daunomycinone with 3,4-di-O-acetyl-2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl bromide, followed by deprotection and subsequent reactions to obtain the final product . The industrial production methods for this compound involve similar synthetic routes, with optimization for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Galarubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include bromine, sodium hydroxide, and N-Boc-beta-alanine sodium salt . The major products formed from these reactions are derivatives of this compound with modified chemical structures .
Applications De Recherche Scientifique
Galarubicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the synthesis and reactions of anthracycline derivatives.
Biology: this compound is used in biological studies to understand its effects on cellular processes and DNA interactions.
Medicine: The primary application of this compound is in cancer treatment.
Industry: This compound is used in the pharmaceutical industry for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of Galarubicin involves the inhibition of nucleic acid synthesis through intercalation with DNA . This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This compound also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Galarubicin is compared with other anthracycline derivatives, such as doxorubicin and daunorubicin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of fluorine, which enhances its anticancer activity . Other similar compounds include:
Doxorubicin: Another anthracycline derivative used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used for treating leukemia.
Epirubicin: A derivative of doxorubicin with similar anticancer properties.
This compound’s uniqueness lies in its enhanced potency and ability to induce apoptosis with greater efficacy compared to other anthracyclines .
Propriétés
Numéro CAS |
140637-86-1 |
|---|---|
Formule moléculaire |
C30H33ClFNO13 |
Poids moléculaire |
670.0 g/mol |
Nom IUPAC |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C30H32FNO13.ClH/c1-10(32)28(40)43-9-16(33)30(41)7-13-18(15(8-30)45-29-21(31)27(39)22(34)11(2)44-29)26(38)20-19(24(13)36)23(35)12-5-4-6-14(42-3)17(12)25(20)37;/h4-6,10-11,15,21-22,27,29,34,36,38-39,41H,7-9,32H2,1-3H3;1H/t10-,11-,15-,21+,22+,27-,29-,30-;/m0./s1 |
Clé InChI |
FBSHTVGITJROKG-JOVVHMGUSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)[C@H](C)N)O)F)O)O.Cl |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C(C)N)O)F)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B1179819.png)

